4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine
Description
Chemical Structure:
The compound 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine (CAS: 1038410-26-2) is a pyrimidine derivative with a molecular formula of C₁₂H₁₁Cl₃N₃ (molecular weight: 302.587 g/mol) . Its structure features:
- A pyrimidine ring substituted with chlorine at position 2.
- A 2,4-dichlorobenzyl group at position 3.
- A methyl group at position 4.
- An amine group at position 2.
Properties
Molecular Formula |
C12H10Cl3N3 |
|---|---|
Molecular Weight |
302.6 g/mol |
IUPAC Name |
4-chloro-5-[(2,4-dichlorophenyl)methyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H10Cl3N3/c1-6-9(11(15)18-12(16)17-6)4-7-2-3-8(13)5-10(7)14/h2-3,5H,4H2,1H3,(H2,16,17,18) |
InChI Key |
VJIGIWKUEFVEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine generally involves the following key steps:
- Preparation of the pyrimidine core with appropriate substituents (4-chloro and 6-methyl groups).
- Introduction of the 2-amine group.
- Benzylation at the 5-position with a 2,4-dichlorobenzyl moiety.
Preparation of the Pyrimidine Core
The starting material for the pyrimidine ring is often 2-amino-6-methyl-4-pyrimidinol or isocytosine derivatives. One established method for synthesizing 2-amino-4-chloro-6-methylpyrimidine involves chlorination of 6-methyl isocytosine with phosphorus oxychloride (POCl3) under reflux conditions.
Reaction conditions and yield:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of 6-methyl isocytosine | Reflux with phosphorus oxychloride (POCl3) | 54 | Excess POCl3 removed under vacuum; product isolated by crystallization from 50% ethanol; mp 188°C |
This method yields 2-amino-4-chloro-6-methylpyrimidine with good purity suitable for further functionalization.
Summary of Preparation Steps
Analytical and Characterization Data
Characterization of the synthesized compound typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR confirms aromatic and methyl protons, benzyl methylene signals, and amino protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~302.6 g/mol.
- Melting Point Determination: Confirms purity and identity.
- Chromatographic Purification: Silica gel chromatography with solvent systems like hexane/ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro and dichlorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Variation on the Pyrimidine Ring
Halogen and Alkyl Substituents
Impact of Substituents :
- Halogens : Chlorine and iodine increase molecular weight and polarizability. Iodine’s larger atomic radius may hinder binding in sterically constrained environments compared to the dichlorobenzyl group.
Aromatic and Heterocyclic Modifications
Impact of Modifications :
- Methoxy Group : Introduces hydrogen-bonding capability but reduces hydrophobicity compared to dichlorobenzyl.
Dichlorobenzyl Derivatives
highlights the importance of chlorine substitution patterns in dichlorobenzyl-containing compounds. For example:
- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Forms a hydrogen bond (2.202 Å) with Gln215 and π-π interaction (4.127 Å) with Tyr201 in collagenase.
- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: Similar IC₅₀ values but shorter hydrogen bond (1.961 Å), suggesting positional chlorine effects on binding .
Implications for Target Compound :
The 2,4-dichlorobenzyl group in 4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine may favor similar interactions with aromatic residues (e.g., Tyr, Phe) in target proteins, though experimental validation is needed.
Nitro and Trifluoromethyl Derivatives
Activity Considerations :
- Trifluoromethyl : Improves resistance to enzymatic degradation but could reduce solubility.
Biological Activity
4-Chloro-5-(2,4-dichlorobenzyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀Cl₃N₃ |
| Molecular Weight | 302.6 g/mol |
| IUPAC Name | 4-chloro-5-[(2,4-dichlorophenyl)methyl]-6-methylpyrimidin-2-amine |
| SMILES | CC1=C(C(=NC(=N1)N)Cl)CC2=C(C=C(C=C2)Cl)Cl |
This structure features multiple chlorine substituents and a methyl group on the pyrimidine ring, which are critical for its biological activity.
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. While the precise molecular targets remain under investigation, preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and microbial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antimicrobial agents. For instance, a study highlighted its potential as an effective agent against resistant strains of bacteria due to its unique mechanism of action that disrupts microbial cell functions .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. Notably, it showed enhanced cytotoxicity against specific cancer types, suggesting its role as a candidate for further development in cancer therapy .
Inhibition of Viral Replication
Preliminary findings suggest that this compound may inhibit viral replication mechanisms. It has been evaluated for activity against various viruses, including adenoviruses. Compounds similar in structure have shown promise in targeting viral DNA replication processes, indicating potential applications in antiviral drug development .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains (e.g., E. coli and S. aureus). Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
- Cancer Cell Line Studies : In a laboratory setting, this compound was tested on various cancer cell lines (e.g., breast and lung cancer). The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity.
Q & A
Q. How can computational tools predict metabolic stability or toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
